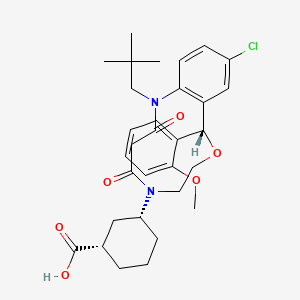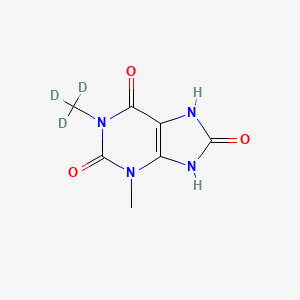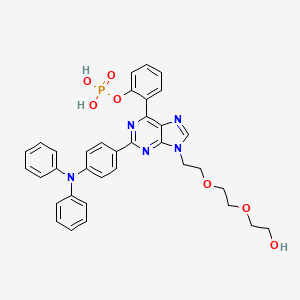
Tpeg-P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tpeg-P is a compound known for its enzyme-activated intramolecular hydrogen bond (IMHB) enhanced properties. It is primarily used as a probe for detecting alkaline phosphatase (ALP) in cells and mouse models of drug-induced liver injury (DILI) .
Méthodes De Préparation
The synthesis of Tpeg-P involves the ethoxylation of trimethylolpropane. This process typically uses a catalyst and occurs under controlled temperature and pressure conditions. Industrial production methods often involve the use of high-purity raw materials to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Tpeg-P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tpeg-P has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical reactions to study the behavior of different compounds.
Biology: this compound is employed in biological assays to detect the presence of alkaline phosphatase in cells.
Medicine: The compound is used in medical research to study drug-induced liver injury and other related conditions.
Mécanisme D'action
Tpeg-P exerts its effects through an enzyme-activated intramolecular hydrogen bond (IMHB) mechanism. This mechanism enhances the probe’s sensitivity and specificity for detecting alkaline phosphatase. The molecular targets involved include the active sites of the enzyme, where the probe binds and undergoes a conformational change, leading to a detectable signal .
Comparaison Avec Des Composés Similaires
Tpeg-P is unique compared to other similar compounds due to its enhanced intramolecular hydrogen bond properties. Similar compounds include:
Polycarboxylate ether (PCE): Used in concrete admixtures, PCEs have varying carboxyl densities and molecular architectures.
Isopentenol polyoxyethylene ether (TPEG): Known for its high reactivity and adaptability in various applications.
This compound stands out due to its specific application in detecting alkaline phosphatase and its enhanced sensitivity and specificity .
Propriétés
Formule moléculaire |
C35H34N5O7P |
|---|---|
Poids moléculaire |
667.6 g/mol |
Nom IUPAC |
[2-[9-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-2-[4-(N-phenylanilino)phenyl]purin-6-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C35H34N5O7P/c41-20-22-46-24-23-45-21-19-39-25-36-33-32(30-13-7-8-14-31(30)47-48(42,43)44)37-34(38-35(33)39)26-15-17-29(18-16-26)40(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,25,41H,19-24H2,(H2,42,43,44) |
Clé InChI |
QTBCEFPNEXSDPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=C5C(=N4)N(C=N5)CCOCCOCCO)C6=CC=CC=C6OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


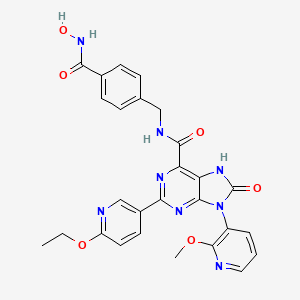
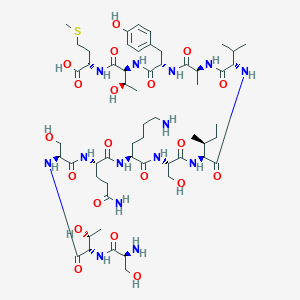
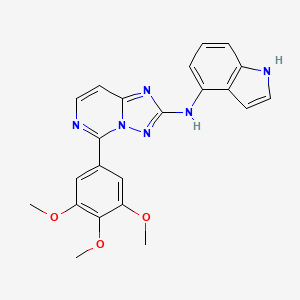


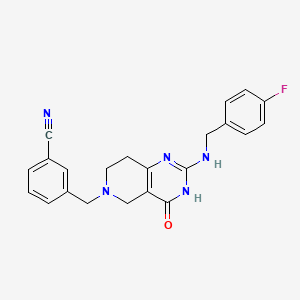
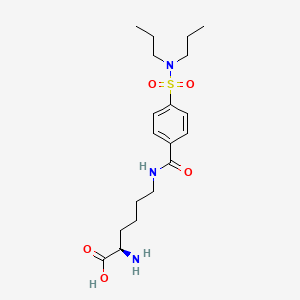
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
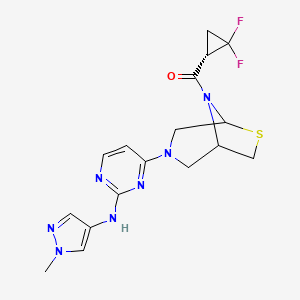
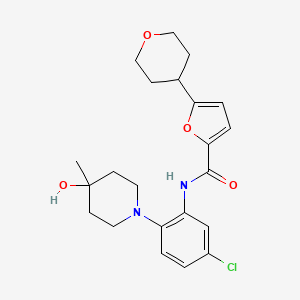
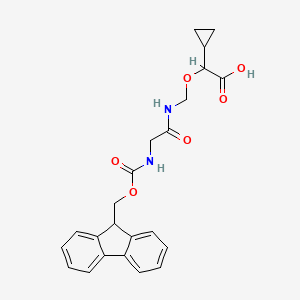
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
